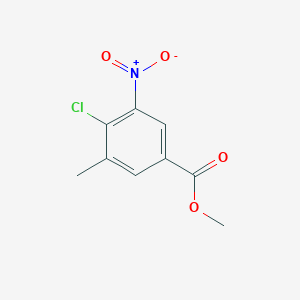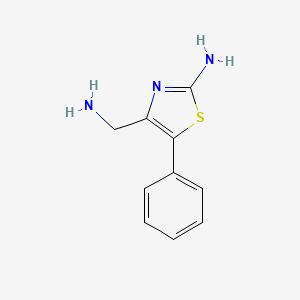![molecular formula C8H4F3N3O2 B2726523 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol CAS No. 779352-04-4](/img/structure/B2726523.png)
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol is a heterocyclic compound . It belongs to the class of pyrimidines, which are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Synthesis Analysis
The synthesis of similar pyrido[2,3-d]pyrimidine derivatives involves a series of synthetic steps . For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis
The molecular formula of this compound is C8H4F3N3O2 . The structure includes a pyrimidine ring, which is an integral part of DNA and RNA and imparts diverse pharmacological properties .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives are diverse. For instance, photo-excited state functions generated from Na2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Pyrido[2,3-d]pyrimidines, including 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol, are synthesized via selective cyclocondensation reactions. These compounds are of interest due to their structural similarities with nitrogen bases present in DNA and RNA. This makes them a subject of study in various synthetic methods, helping to understand their formation and structural characteristics (Quiroga et al., 2002).
Biomedical Applications
These pyrimidine derivatives are recognized for their potential in biomedical applications. Over 20,000 structures of pyrido[2,3-d]pyrimidines have been described, with a significant increase in references in recent years. Their biomedical significance stems from their resemblance to the nitrogen bases in nucleic acids and their ability to provide ligands for various receptors in the body (Jubete et al., 2019).
Antiviral Research
Some derivatives of pyrido[2,3-d]pyrimidines have been investigated for their antiviral properties. The synthesis of various derivatives and their testing against herpes simplex virus has shown that some compounds exhibit good antiviral activities. This highlights the potential of these compounds in the development of new antiviral agents (Nasr & Gineinah, 2002).
Fluorescence and Optical Properties
Pyrido[2,3-d]pyrimidines have been studied for their potential in tuning optical properties. The incorporation of polar substituents can tune the energy of frontier orbitals, altering the energy gap and enhancing fluorescence quantum yield. This makes them interesting for applications in materials science, particularly in the development of chromophores (Bucevičius et al., 2015).
Corrosion Inhibition
Derivatives of pyrido[2,3-d]pyrimidines have been explored for their role in inhibiting corrosion of metals in acidic environments. Studies have shown that these compounds can effectively protect metals like steel from corrosion, making them valuable in industrial applications (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5(12-4)13-7(16)14-6(3)15/h1-2H,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHGKXKFXKJQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779352-04-4 |
Source


|
| Record name | 7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
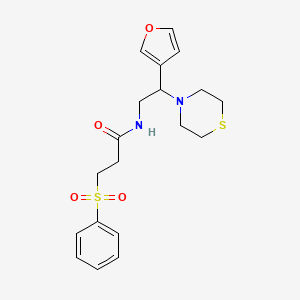
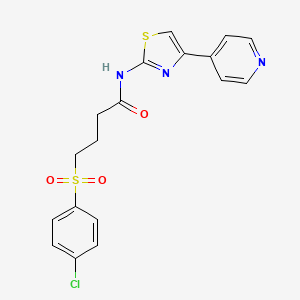



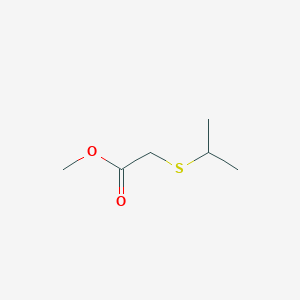
![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)
![6-Amino-7-(benzenesulfonyl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2726453.png)
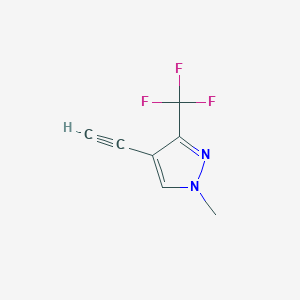
![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)


